VIP(6-28)(human, rat, porcine, bovine) is an effective antagonist of the actions of exogenous vasoactive intestinal peptide (VIP) on cAMP.
VIP(6-28)(human, rat, porcine, bovine)
CAS No.: 69698-54-0
Cat. No.: VC21542456
Molecular Formula: C₁₂₆H₂₀₇N₃₇O₃₄S
Molecular Weight: 2816.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 69698-54-0 |
---|---|
Molecular Formula | C₁₂₆H₂₀₇N₃₇O₃₄S |
Molecular Weight | 2816.3 g/mol |
IUPAC Name | 4-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141) |
Standard InChI Key | BVEZAVADHLXCKB-UHFFFAOYSA-N |
SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N |
Structural Characteristics and Molecular Properties
VIP(6-28)(human, rat, porcine, bovine) is a truncated fragment of the naturally occurring neuropeptide Vasoactive Intestinal Peptide, specifically comprising amino acids 6 through 28 of the full-length peptide . This designation indicates that the sequence is identical across human, rat, porcine, and bovine species, reflecting the high degree of evolutionary conservation of this bioactive peptide. The compound is also known as Vasoactive Intestinal Peptide (6-28) .
The molecular properties of VIP(6-28) contribute to its specificity as a VIP receptor antagonist. It has a molecular weight of 2816.3 g/mol and contains 126 hydrogen atoms, 207 nitrogen atoms, 37 oxygen atoms, and 34 sulfur atoms . A notable structural feature is the C-terminal amidation at Asn-23, which contributes to its stability and receptor binding properties .
Table 1: Chemical Properties of VIP(6-28)(human, rat, porcine, bovine)
Property | Value |
---|---|
Molecular Weight | 2816.3 g/mol |
Atomic Composition | 126H, 207N, 37O, 34S |
Post-translational Modification | Asn-23 = C-terminal amide |
CAS Number | 69698-54-0 |
PubChem CID | 16133395 |
Unlike the full-length VIP peptide, VIP(6-28) lacks the first five amino acids of the N-terminal region, which are critical for receptor activation. This structural difference fundamentally alters its functional properties, transforming it from an agonist to an antagonist. The three-dimensional structure complexity of VIP(6-28) is notable, with PubChem indicating that "conformer generation is disallowed since too many atoms, too flexible, too many undefined stereo centers" .
Pharmacological Properties and Mechanism of Action
VIP(6-28)(human, rat, porcine, bovine) functions primarily as a competitive antagonist at VIP receptors, particularly the VPAC receptors. Its mechanism of action involves binding to these receptors without activating them, thereby preventing the natural ligand VIP from exerting its effects .
The development of VIP(6-28) addressed a significant research need, as "the ability to assess the importance of VIP in different physiological processes is limited by the lack of specific potent antagonists" . Research has demonstrated that VIP(6-28) effectively blocks multiple VIP-mediated responses, including VIP binding to receptors on guinea pig pancreatic acini and VIP-stimulated cyclic adenosine monophosphate (cAMP) accumulation in various cell types .
In comparative studies, VIP(6-28) has been described as "one of the most potent of several VIP receptor antagonists tested for their ability to block VIP-stimulated and cAMP-dependent release of amylase from acinar cells" . It binds to VIP receptors in transfected Chinese hamster ovary cells and inhibits the binding of VIP to these receptors without activating adenylate cyclase .
Table 2: Comparative Potencies of Selected VIP Receptor Antagonists
Antagonist | Relative Potency* |
---|---|
VIP(6-28)-PACAP(28-38) | 1.0 μM |
[4-Cl-D-Phe6,Leu17]VIP | 0.4 μM |
VIP(10-28) | 1.0 μM |
Neurotensin(6-11)-VIP(7-28) | 1.0 μM |
[Ac-Tyr1,D-Phe2]GRF | 0.17 μM |
*Values represent approximate IC50 for inhibition of [125I]VIP binding to VIP receptors
Applications in Neurophysiological Research
VIP(6-28)(human, rat, porcine, bovine) has been extensively utilized in neurophysiological research to investigate the role of VIP in regulating neurotransmission and neuronal excitability. Studies have revealed that VIP can enhance its own expression in certain neuronal populations, and VIP(6-28) has been instrumental in elucidating this autoregulatory mechanism .
In superior cervical ganglion (SCG) cultures, VIP(6-28) "significantly inhibited the increase in VIP–PHI mRNA that normally occurs" . This finding indicates that endogenous VIP participates in a positive feedback loop in injured sympathetic neurons where it enhances its own expression. The inhibitory effect of VIP(6-28) suggests a novel autoregulatory mechanism that may prolong the period during which VIP is elevated after axonal damage .
Researchers have also proposed that since VIP is present in preganglionic neurons in normal animals, its release during periods of increased sympathetic nerve activity could alter VIP expression in the superior cervical ganglion . This hypothesis highlights the potential role of VIP in neuroplasticity and adaptation to changing physiological demands.
Role in Pain Modulation and Osteoarthritis
One of the most thoroughly investigated applications of VIP(6-28)(human, rat, porcine, bovine) is in pain modulation, particularly in the context of inflammatory conditions such as osteoarthritis. Electrophysiological studies in animal models of osteoarthritis have demonstrated that local application of VIP(6-28) can significantly reduce joint mechanosensitivity .
Research has shown that local application of VIP to normal knee joints enhances afferent firing rates during joint movement, and this sensitization is blocked by pre-administration of VIP(6-28) . In osteoarthritic joints, application of VIP(6-28) caused afferent firing rates to be significantly reduced during both normal rotation (up to 45%, P < 0.05) and hyper-rotation (up to 34%, P < 0.01) of the knee joint .
Table 3: Effects of VIP(6-28) on Afferent Firing in Osteoarthritis Model
Joint Movement | Effect on Afferent Firing | Statistical Significance | Sample Size |
---|---|---|---|
Normal Rotation | Reduction up to 45% | P < 0.05 | n = 17 |
Hyper-Rotation | Reduction up to 34% | P < 0.01 | n = 15 |
These findings suggest that endogenous VIP contributes to joint pain in osteoarthritis, potentially by sensitizing joint afferents to mechanical stimuli. The analgesic effect of VIP(6-28) indicates that "VIP is released into OA knee joints, potentially contributing to joint pain" . Consequently, researchers have proposed that "VIP 6–28 may prove to be a beneficial agent for the treatment of arthritis pain" .
Experimental Techniques and Methodologies
Various experimental approaches have been employed to study the effects of VIP(6-28)(human, rat, porcine, bovine) on biological systems. These methodologies provide valuable insights into the practical applications of this compound in research settings.
Administration Methods and Dosing
In electrophysiological studies examining joint nociception, VIP(6-28) has been administered via close intra-arterial injection, typically at doses around 10^-9 mol . For in vitro studies involving ganglia or neuronal cultures, the antagonist is commonly added to culture medium during preincubation periods and maintained throughout experimental treatments .
Table 4: Administration Methods for VIP(6-28) in Experimental Settings
Experimental Protocols
In studies examining cAMP accumulation, a common protocol involves preincubating ganglia "for 30 min in F-12 medium containing 500 μm IBMX to prevent the metabolism of cAMP" with VIP(6-28) "added to the medium during the last 5 min of the preincubation and throughout the incubation" . This approach ensures adequate receptor occupancy by the antagonist before exposure to the agonist, maximizing the inhibitory effect.
For electrophysiological recordings in joint pain models, measurements are typically made from knee joint primary afferents in response to normal rotation and noxious hyper-rotation of the joint both before and following administration of VIP(6-28) . This methodology allows for direct assessment of the compound's effects on nociceptive signaling in physiologically relevant conditions.
Comparative Analysis with Other VIP Antagonists
VIP(6-28)(human, rat, porcine, bovine) has been compared with various other VIP receptor antagonists to assess its relative efficacy and specificity. These comparative studies provide insights into the pharmacological profile of VIP(6-28) and its positioning within the broader landscape of VIP receptor modulators.
Research examining different antagonists has demonstrated that VIP(6-28) exhibits significant efficacy in inhibiting VIP binding . In studies comparing the ability of various peptides to function as VIP antagonists, researchers evaluated several compounds including pseudopeptides with reduced peptide bonds and chimeric analogues .
While all tested peptides inhibited [125I]VIP binding to VIP receptors on guinea pig pancreatic acini, their relative potencies varied considerably . The chimeric analogue VIP(6-28)-PACAP(28-38) showed comparable potency to other VIP antagonists such as [4-Cl-D-Phe6,Leu17]VIP, VIP(10-28), and neurotensin(6-11)-VIP(7-28) .
Table 5: Molecular Characteristics of Selected VIP Antagonists
Antagonist | Structure Type | Key Modifications | Relative Potency |
---|---|---|---|
VIP(6-28) | Truncated peptide | Removal of first 5 amino acids | High |
VIP(6-28)-PACAP(28-38) | Chimeric analogue | Combination of two peptide fragments | High |
[psi 3-4]VIP | Pseudopeptide | Reduced peptide bond between positions 3-4 | Low (agonist activity) |
Neurotensin(6-11)-VIP(7-28) | Chimeric analogue | Combination with neurotensin fragment | Moderate |
Interestingly, while VIP(6-28) and other non-pseudopeptide analogues functioned as antagonists, all pseudopeptides tested exhibited agonist activity with varying potencies . This finding highlights the structural specificity required for antagonistic activity at VIP receptors and underscores the value of VIP(6-28) as a reliable antagonist.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume